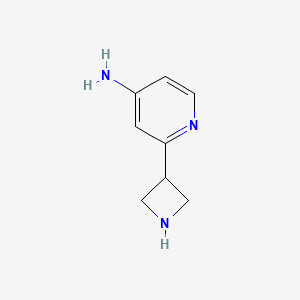

2-(Azetidin-3-yl)pyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3 |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(azetidin-3-yl)pyridin-4-amine |

InChI |

InChI=1S/C8H11N3/c9-7-1-2-11-8(3-7)6-4-10-5-6/h1-3,6,10H,4-5H2,(H2,9,11) |

InChI Key |

YPPLFNVSRKWPQU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C2=NC=CC(=C2)N |

Origin of Product |

United States |

The Significance of Azetidine Containing Scaffolds in Chemical Biology

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in medicinal chemistry. researchgate.net Historically, the synthesis of azetidines has been challenging due to inherent ring strain, which has somewhat limited their exploration compared to their five- and six-membered counterparts, pyrrolidines and piperidines. nih.gov However, recent advancements in synthetic methodologies have made these structures more accessible, leading to a surge in their investigation. researchgate.net

Azetidine scaffolds are prized for their unique properties. They introduce conformational rigidity and a three-dimensional character to molecules, which can lead to improved binding affinity and selectivity for biological targets. synquestlabs.com Compared to larger rings, azetidines can offer a better balance of properties such as reduced lipophilicity and molecular weight, while maintaining similar basicity, which are often desirable attributes in drug design. synquestlabs.com The inclusion of an azetidine moiety can impart favorable pharmacokinetic properties to a compound. nih.gov Consequently, azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antidiabetic properties, and have been investigated for the treatment of central nervous system disorders. researchgate.net

The Importance of Pyridine Amine Moieties in Heterocyclic Chemistry

The pyridine (B92270) ring is a fundamental six-membered aromatic heterocycle that is a cornerstone of heterocyclic chemistry and a privileged structure in medicinal chemistry. nih.govchemicalbook.com Its nitrogen atom imparts unique electronic properties, making it a versatile scaffold. bldpharm.com The nitrogen atom can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. bldpharm.com

The aminopyridine substructure is of particular importance. The position of the amino group on the pyridine ring significantly influences the molecule's basicity, polarity, and reactivity. The 4-amino pyridine scaffold, as seen in the title compound, is a key feature in numerous biologically active molecules. This moiety can participate in various chemical reactions, allowing for the synthesis of a diverse range of derivatives. ontosight.ai The pyridine ring is often used as a bioisostere for a benzene (B151609) ring, offering the advantage of improved water solubility and the potential for specific interactions with target proteins. bldpharm.com

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This level of accuracy allows for the determination of the elemental formula of the molecule, as the measured mass can be matched to a unique combination of atoms. For 2-(Azetidin-3-yl)pyridin-4-amine (C₈H₁₁N₃), HRMS would be used to confirm its elemental composition by providing an exact mass that corresponds to this formula. The analysis of the fragmentation patterns in the HRMS spectrum can also offer valuable clues about the compound's structure, as specific fragments would be expected to arise from the cleavage of the pyridine (B92270) and azetidine (B1206935) rings.

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for confirming the purity of a compound. In the context of this compound, LCMS would be employed to separate the target compound from any impurities or starting materials from the synthesis. The mass spectrometer would then provide the molecular weight of the eluting compound, confirming its identity. This is a standard method for reaction monitoring and final product analysis in synthetic chemistry.

Table 3: Predicted Mass Spectrometry Data for this compound This data is predicted based on the analysis of similar structures and has not been experimentally verified.

| Technique | Ion | Predicted m/z |

|---|---|---|

| HRMS | [M+H]⁺ | 150.1026 |

| LCMS | [M+H]⁺ | 150.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amine in the azetidine ring, as well as C-N and C=C stretching vibrations. The N-H stretching vibrations of the primary amine (NH₂) typically appear as two bands in the region of 3300-3500 cm⁻¹, while the secondary amine (NH) of the azetidine ring would show a single band in a similar region. The C-N stretching vibrations would be expected in the 1250-1335 cm⁻¹ region for the aromatic amine and 1020-1250 cm⁻¹ for the aliphatic amine. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound This data is predicted based on the analysis of similar structures and has not been experimentally verified.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H stretch (primary amine) | 3300 - 3500 (two bands) |

| N-H stretch (secondary amine) | 3300 - 3500 (one band) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C and C=N stretch (aromatic ring) | 1400 - 1600 |

| N-H bend (primary amine) | 1580 - 1650 |

| C-N stretch (aromatic amine) | 1250 - 1335 |

| C-N stretch (aliphatic amine) | 1020 - 1250 |

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of C, H, and N for this compound would be compared to the theoretical values calculated from its molecular formula (C₈H₁₁N₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and correct elemental composition.

Table 5: Theoretical Elemental Analysis Data for this compound (C₈H₁₁N₃)

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 64.40% |

| Hydrogen (H) | 7.43% |

| Nitrogen (N) | 28.16% |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. DFT methods provide a balance between accuracy and computational cost, making them a popular choice for studying medium-sized organic molecules like 2-(Azetidin-3-yl)pyridin-4-amine. These calculations can predict a wide range of properties by solving the Schrödinger equation for the electronic system of the molecule.

Electronic Structure Analysis

An analysis of the electronic structure of this compound would reveal key information about its reactivity, stability, and spectroscopic properties. DFT calculations can determine the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This is often visualized through molecular electrostatic potential (MEP) maps.

Key parameters obtained from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. While specific values for this compound are not published, related studies on pyridine (B92270) derivatives show how these calculations are applied. For instance, DFT studies on similar heterocyclic compounds have been used to correlate electronic properties with observed biological activity.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Heterocyclic Amine

| Property | Value | Significance |

| HOMO Energy | -6.5 eV | Region most likely to donate electrons |

| LUMO Energy | -1.2 eV | Region most likely to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measure of the molecule's overall polarity |

Note: This table is illustrative and does not represent actual calculated values for this compound.

Conformational Analysis and Searching

The three-dimensional shape of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule, known as the global minimum energy conformation, as well as other low-energy conformers. For a flexible molecule like this compound, which contains a rotatable bond between the pyridine and azetidine (B1206935) rings, multiple conformations are possible.

Computational methods can systematically explore the conformational space by rotating flexible bonds and calculating the energy of each resulting structure. This process, known as a conformational search, helps to understand the molecule's preferred shapes in different environments. The results of such an analysis are typically presented as a potential energy surface, showing the energy as a function of one or more dihedral angles. The most stable conformers are those that are most likely to be biologically active. Studies on similar N-substituted aziridines have demonstrated the importance of understanding rotamer equilibria around N-N bonds to determine the preferred conformation.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or other biological macromolecule. This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its target.

Prediction of Binding Modes and Key Interactions

In a molecular docking study of this compound, the compound would be placed into the binding site of a target protein, and various possible binding poses would be evaluated. The goal is to identify the pose with the most favorable binding energy. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

For example, the primary amine of the pyridin-4-amine moiety and the secondary amine in the azetidine ring are both potential hydrogen bond donors and acceptors. The pyridine ring can participate in π-π stacking interactions with aromatic residues in the binding pocket. Molecular docking studies on similar pyridine and azetidine derivatives have successfully predicted their binding modes and guided the design of more potent inhibitors for various targets, including kinases and other enzymes.

Table 2: Hypothetical Key Interactions for this compound from a Molecular Docking Simulation

| Interacting Residue (Target) | Interaction Type | Ligand Moiety Involved |

| Aspartic Acid | Hydrogen Bond | Pyridin-4-amine |

| Tyrosine | π-π Stacking | Pyridine Ring |

| Valine | Hydrophobic Interaction | Azetidine Ring |

| Serine | Hydrogen Bond | Azetidine Nitrogen |

Note: This table is hypothetical and illustrates the types of interactions that could be predicted.

In Silico Prediction of Molecular Interactions and Pharmacophoric Features

Beyond docking, other in silico methods can be used to predict the broader interaction profile and essential structural features of a molecule required for its biological activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. A pharmacophore model for a series of active compounds can be used to screen large virtual libraries for new molecules with the desired activity.

For this compound, a pharmacophore model could be generated based on its structure and potential interactions. This model would likely include a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the amine group), and a hydrophobic feature (the azetidine ring). In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another crucial step in early-stage drug discovery. These predictions can estimate a compound's drug-likeness, including its potential for oral bioavailability and metabolic stability, based on its chemical structure. Studies on related pyridine derivatives have utilized these in silico tools to assess their potential as drug candidates.

In Vitro Biological Activity and Mechanistic Investigations

General Overview of Observed Biological Activities of Analogs/Derivatives

The core structure, combining azetidine (B1206935) and pyridine (B92270) rings, serves as a "privileged scaffold" in medicinal chemistry. This means that its derivatives have been found to interact with a wide range of biological targets, demonstrating diverse pharmacological activities.

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives incorporating the azetidine or pyridine nucleus have demonstrated significant potential as antimicrobial agents.

Antibacterial Activity: Research into azetidine and pyridine derivatives has revealed noteworthy antibacterial effects. For instance, a series of 2-azetidinone derivatives were synthesized and tested against various bacterial strains. One of the most potent compounds, N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide, showed significant activity. nih.gov Similarly, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one (B1220530) derivatives were screened for antibacterial efficacy against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. dp.tech The compounds 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidin-2-one and its 4-chlorophenyl analog were identified as the most active in this series. dp.technih.gov

Another study highlighted that newly synthesized azetidine analogous compounds exhibited promising antibacterial properties, with one derivative showing superior efficacy against E. coli, S. aureus, and Pseudomonas aeruginosa when compared to standard drugs. nih.gov Pyridine-based organic salts have also been investigated, with one compound showing MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at a concentration of 100 μg/mL. nih.gov

Antifungal Activity: The antifungal potential of these scaffolds is also a subject of investigation. A novel chitosan-azetidine derivative was synthesized and showed a significant inhibitory effect on the morphology of fungal mycelia, demonstrating an antifungal inhibitory index of 26.19% against Aspergillus fumigatus. nih.govresearchgate.net This suggests that integrating the azetidine ring into other structures could yield compounds with pronounced antifungal capabilities. nih.gov

In studies of 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives, activity was observed against fungal strains such as Aspergillus niger and Penicillium rubrum, with the fluoro and chloro substituted compounds again showing the most potency. dp.technih.gov This broad-spectrum activity underscores the potential of these chemical structures in developing new antimicrobial therapies.

Interactive Table: Antimicrobial Activity of Selected Azetidine/Pyridine Derivatives

| Compound/Derivative Class | Target Organism | Activity Measurement | Result | Reference |

| 3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | MIC | Most potent in series | dp.technih.gov |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridine-3-yl) azetidin-2-one | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrum | MIC | Most potent in series | dp.technih.gov |

| N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide | Gram-positive & Gram-negative bacteria, Fungi | MIC | Most potent antimicrobial agent in study | nih.gov |

| Chitosan-azetidine derivative | Aspergillus fumigatus | Antifungal Inhibitory Index | 26.19% | nih.govresearchgate.net |

| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | MIC | 4–8 µM | nih.gov |

Antiproliferative and Anticancer Properties

The development of agents that can control or inhibit cell proliferation is a cornerstone of cancer research. Azetidine and pyridine derivatives have been a fertile ground for the discovery of such compounds.

A series of 2-azetidinone derivatives were evaluated for their in vitro anticancer activity against breast cancer (MCF-7) cell lines. nih.gov The compound N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide was identified as the most potent agent in this particular study. nih.gov In another investigation, 16 different azetidin-2-one derivatives were screened for potential anticancer activity, with one compound, N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one, showing cytotoxic activity in SiHa and B16F10 cells and the ability to induce apoptosis. acs.orgnih.gov

Furthermore, novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) analogues designed as tubulin inhibitors demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells. doaj.org Several compounds in this series exhibited IC₅₀ values in the nanomolar range (10–33 nM) and were also potent in the triple-negative breast cancer cell line MDA-MB-231. doaj.org This highlights the role of these scaffolds in disrupting microtubule dynamics, a key mechanism for anticancer drugs.

Interactive Table: Antiproliferative Activity of Selected Azetidine Derivatives

| Compound | Cell Line | Activity Measurement | Result | Reference |

| N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide | MCF-7 (Breast Cancer) | IC₅₀ | Most potent in study | nih.gov |

| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa, B16F10 | Cytotoxicity | Active | acs.orgnih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9h) | MCF-7 (Breast Cancer) | IC₅₀ | 10-33 nM range | doaj.org |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9q) | MCF-7 (Breast Cancer) | IC₅₀ | 10-33 nM range | doaj.org |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9q) | MDA-MB-231 (Breast Cancer) | IC₅₀ | 23-33 nM range | doaj.org |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Pyridine derivatives have been investigated for their potential to modulate this process. A study on new derivatives of 3-hydroxy-pyridine-4-one demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. One compound, featuring a benzyl (B1604629) group substitution on the pyridine ring, showed the greatest potency. The mechanism is hypothesized to be related to the iron-chelating properties of these compounds, as key inflammatory enzymes like cyclooxygenase are heme-dependent. nih.gov

In another study, a series of pyridine- and thiazole-based hydrazides were evaluated for in vitro anti-inflammatory activity using a protein denaturation method. These compounds showed inhibition with IC₅₀ values ranging from 46.29 to 100.60 μg/mL. The presence of hydroxyl and methoxy (B1213986) groups on a phenyl ring attached to the core structure was found to enhance the anti-inflammatory effect. nih.govnih.gov

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the exploration of various heterocyclic compounds. While specific data on 2-(azetidin-3-yl)pyridin-4-amine analogs is limited, related structures have shown promise. A study of amino-phenyl-pyridazine derivatives, which share the pyridyl-amine feature, found they could antagonize seizures in various animal models. nih.gov

More recently, a series of water-soluble pyrrolidine-2,5-dione derivatives, which are structurally distinct but represent another class of nitrogen-containing heterocycles, demonstrated broad-spectrum anticonvulsant properties in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice. One lead compound showed robust activity with ED₅₀ values of 49.6 mg/kg (MES) and 31.3 mg/kg (6 Hz, 32 mA). nih.gov These findings in related heterocyclic systems suggest that the azetidinyl-pyridine scaffold could be a valuable starting point for designing novel anticonvulsant agents.

Enzyme Inhibition Studies

A primary mechanism by which drugs exert their effects is through the inhibition of specific enzymes. Analogs of this compound have been extensively studied as inhibitors of protein kinases, a class of enzymes that play a critical role in cell signaling and are frequently dysregulated in diseases like cancer.

Kinase Inhibition (e.g., CSF1R, VEGFR-2, CDKs, EGFR, JAK1/JAK2, FLT3)

Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibition: The CSF1R pathway is crucial for the survival and differentiation of macrophages and is a target in oncology and inflammatory diseases. A novel azetidine scaffold was discovered to produce potent Type II inhibitors of CSF1R, which bind to the inactive "DFG-out" conformation of the kinase. A representative compound from this series demonstrated high inhibitory activity with an IC₅₀ of 9.1 nM. nih.gov Additionally, pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as CSF1R inhibitors, with one compound emerging as a potent lead showing low-nanomolar enzymatic activity and cellular efficacy. frontiersin.org

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Consequently, it is a major target for anticancer drugs. Novel pyridine-derived compounds have been designed and synthesized as VEGFR-2 inhibitors. In one study, several derivatives showed potent activity against HepG2 and MCF-7 cancer cell lines. The most active compound, compound 10, potently inhibited VEGFR-2 with an IC₅₀ value of 0.12 µM, nearly equipotent to the established drug Sorafenib (IC₅₀ = 0.10 µM). Other pyridine derivatives bearing a 1,2,3-triazole moiety also showed potent inhibitory activities against VEGFR2.

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are master regulators of the cell cycle, and their inhibition is a validated strategy for cancer therapy. A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed as potent CDK2 inhibitors. The most promising compound, 7l, exhibited broad antiproliferative efficacy against several cancer cell lines and showed potent CDK2/cyclin A2 inhibitory activity with an IC₅₀ of 64.42 nM. In a different approach, contracting a pyrrolidine (B122466) ring to an azetidine ring led to a compound with good CDK2 potency and selectivity over CDK4. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition: Mutations in EGFR are common drivers of non-small cell lung cancer. A class of 2-amino-4-(1,2,4-triazol)pyridine derivatives were designed as potent EGFR inhibitors to overcome resistance to existing therapies. One compound showed significant inhibitory activity against the resistant EGFRL858R/T790M mutant, while another was highly potent against the glioblastoma-associated EGFRvIII mutant, proving to be more potent than the approved drug Osimertinib in that context.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in FLT3 are prevalent in acute myeloid leukemia (AML), making it an attractive therapeutic target. An imidazo[1,2-a]pyridine-pyridine derivative was identified as a potent and balanced inhibitor of both FLT3-ITD (a common mutation) and its secondary drug-resistant mutants. In another study, pyridine derivatives with a 1,2,3-triazole moiety were found to have double-digit nanomolar inhibitory activities against FLT3-ITD.

Janus Kinase (JAK) Inhibition: The JAK-STAT signaling pathway is crucial for immune responses, and its dysregulation is linked to autoimmune diseases and cancers. While direct studies on this compound analogs as JAK inhibitors are not prominent, related heterocyclic scaffolds are well-established in this area. For example, quinazoline-based compounds have been optimized as JAK inhibitors. nih.gov The discovery of the JAK2V617F mutation in myeloproliferative neoplasms spurred the development of inhibitors, with ruxolitinib (B1666119) (a pyrrolo[2,3-d]pyrimidine) becoming an approved therapy. These examples show that the broader class of nitrogen-containing heterocyclic compounds is highly relevant for developing inhibitors of the JAK family.

Interactive Table: Kinase Inhibition by Selected Azetidine/Pyridine Derivatives

| Compound/Derivative Class | Target Kinase | Activity Measurement | Result | Reference |

| Azetidine scaffold compound (4a) | CSF1R | IC₅₀ | 9.1 nM | nih.gov |

| Pyridine-derived compound (10) | VEGFR-2 | IC₅₀ | 0.12 µM | |

| N-(pyridin-3-yl)pyrimidin-4-amine derivative (7l) | CDK2/cyclin A2 | IC₅₀ | 64.42 nM | |

| 2-amino-4-(1,2,4-triazol)pyridine derivative (10c) | EGFRL858R/T790M | Inhibition Assay | Significant activity | |

| Imidazo[1,2-a]pyridine-pyridine derivative (24) | FLT3-ITD | Inhibition Assay | Potent and balanced inhibition | |

| Pyridine-based pyrrolo[2,3-d]pyrimidine (12b) | CSF1R | Enzymatic Activity | Low-nanomolar | frontiersin.org |

Deubiquitinating Enzyme Inhibition (e.g., USP1/UAF1)

Derivatives of this compound have been identified as inhibitors of the deubiquitinating enzyme complex USP1/UAF1. This complex is a known regulator of the DNA damage response, making it a promising target for anticancer therapies. acs.org The deregulation of ubiquitin conjugation and deconjugation processes has been implicated in the pathogenesis of numerous human diseases, including cancer. acs.org

Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar structural scaffold, have been shown to exhibit nanomolar inhibitory potency against USP1/UAF1. acs.org A high-throughput screening of over 400,000 compounds led to the identification of these potent inhibitors. acs.org One such inhibitor, ML323, demonstrates highly potent and selective inhibition of the USP1-UAF1 deubiquitinase complex. nih.gov This inhibition is described as allosteric and reversible. merckmillipore.com The USP1/UAF1 complex plays a crucial role in the deubiquitination of monoubiquitinated PCNA and FANCD2, proteins essential for translesion synthesis and the Fanconi anemia pathway, respectively. google.com Inhibition of this complex can sensitize cancer cells to DNA-damaging agents like cisplatin. nih.govgoogle.com

Phospholipase A2 (PLA2) Enzyme Inhibition

Phospholipase A2 (PLA2) enzymes are key players in the inflammatory process, as their hydrolysis of membrane phospholipids (B1166683) leads to the production of precursors for inflammatory mediators like eicosanoids and platelet-activating factor. nih.gov Consequently, inhibitors of PLA2 are being explored as potential anti-inflammatory agents. nih.gov While direct studies on this compound as a PLA2 inhibitor are not prevalent, related structures such as 4-alkoxybenzamidines have demonstrated potent, competitive inhibition of PLA2. nih.gov This suggests that the broader class of compounds may have the potential for anti-inflammatory activity through this mechanism. The development of selective PLA2 inhibitors remains a significant area of research. nih.gov

Receptor Agonism and Antagonism

Histamine (B1213489) Receptor Modulation (e.g., H3R, H4R)

The histamine receptors, particularly H3 and H4, are G protein-coupled receptors involved in various physiological processes. The H3 receptor (H3R) is primarily found in the central nervous system and regulates the release of several neurotransmitters. nih.govnih.gov The H4 receptor (H4R) is mainly expressed on hematopoietic cells and is involved in immunomodulation. nih.gov

A screening campaign identified the non-imidazole compound 4-(3-azetidin-1-yl)pyrimidin-2-amine, a close analog of this compound, as a partial agonist of the H3R. nih.govnih.gov Further structure-activity relationship studies of this series led to the development of several non-imidazole full agonists with nanomolar potencies. nih.govnih.gov For instance, the compound VUF16839 was identified as a potent H3R agonist with good metabolic stability. nih.govnih.gov The proposed binding mode of these agonists suggests key interactions similar to those of the natural ligand, histamine. nih.govnih.gov

Cellular Target Identification

Identifying the cellular targets of small molecules is a critical step in drug discovery. nih.gov For derivatives of this compound, cellular target identification has been approached through various means. For the USP1/UAF1 inhibitors, the target was identified through a quantitative high-throughput screen of a large compound library. acs.org This was followed by medicinal chemistry efforts to optimize the lead compounds. acs.org

In the context of histamine receptor modulators, an in-house screening campaign first identified a hit compound, which was then systematically modified to improve its affinity and efficacy. nih.govnih.gov Techniques like CRISPR-based target identification platforms and drug affinity responsive target stability (DARTS) represent advanced methods for elucidating the specific cellular binding partners of novel compounds. nih.gov

Mechanism of Action Elucidation through Biochemical Assays

The mechanisms of action for these compounds have been investigated using a variety of biochemical assays. For the USP1/UAF1 inhibitors, assays were used to measure the deubiquitinating activity of the enzyme complex in the presence of the compounds, leading to the determination of IC50 values. merckmillipore.com These assays often utilize substrates like ubiquitin-rhodamine or ubiquitinated PCNA. merckmillipore.com The allosteric and reversible nature of the inhibition was also determined through kinetic studies. merckmillipore.com

For the histamine H3 receptor agonists, a cyclic adenosine (B11128) monophosphate (cAMP) response element-luciferase reporter gene assay was employed to evaluate their in vitro agonism. nih.govnih.gov This assay measures the functional consequence of receptor activation. Binding affinities (pKi) and potencies (pEC50) were determined to characterize the interaction of the compounds with the receptor. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of Azetidine (B1206935) Ring Substitutions on Biological Activity

The azetidine ring, a four-membered saturated heterocycle, is a key component of numerous biologically active compounds, offering a conformationally restricted scaffold. researchgate.netrsc.org Its substitution pattern significantly modulates the pharmacological profile of the parent molecule. nih.gov Studies on related azetidine-containing compounds demonstrate that the very presence of the azetidine ring can be indispensable for biological activity. For instance, in the case of the insecticidal agent okaramine B, opening the azetidine ring resulted in a complete loss of activity, highlighting its crucial role. nih.gov

In the context of GABA uptake inhibitors, modifications to the azetidine ring have profound effects on potency and selectivity. researchgate.netnih.gov For example, N-alkylation of azetidine derivatives with lipophilic moieties, such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl group, led to potent GAT-1 inhibitors. researchgate.netnih.gov Specifically, azetidin-2-ylacetic acid derivatives bearing these lipophilic residues showed high potency at GAT-1, with IC50 values of 2.83 µM and 2.01 µM, respectively. nih.gov Furthermore, substituting the azetidine ring at the 3-position with a carboxylic acid function and adding a large N-substituent like a 2-[tris(4-methoxyphenyl)methoxy]ethyl group yielded a potent GAT-3 inhibitor with an IC50 value of 15.3 µM. researchgate.netnih.gov

In a different class of compounds, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, which are histamine (B1213489) H3 receptor (H3R) agonists, the substitution on the exocyclic amino group of the azetidine moiety dictates the compound's efficacy. The parent compound with a simple amino group (NH2) acts as a partial agonist, whereas alkyl substitutions on this amine lead to full agonists with varying potencies. acs.org This demonstrates that even small modifications to substituents on the azetidine ring can switch a compound from a partial to a full agonist.

| Compound/Modification | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 µM | nih.gov |

| Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 µM | researchgate.netnih.gov |

| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 µM | researchgate.netnih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18b) | GAT-1 | 26.6 ± 3.3 µM | researchgate.netnih.gov |

| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (Compound 18e) | GAT-3 | 31.0 ± 4.7 µM | researchgate.netnih.gov |

Influence of Pyridine (B92270) Ring Modifications on Potency and Selectivity

In studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as Bloom Helicase inhibitors, the 4-pyridyl moiety was found to be crucial. nih.gov Changing the pyridine group to a phenyl ring or shifting the nitrogen to the 2-position resulted in inactive compounds. nih.gov However, moving the nitrogen to the 3-position (a 3-pyridyl analog) maintained activity comparable to the original 4-pyridyl compound, which had an IC50 of 1.4 µM. nih.gov

The electronic properties of substituents on the pyridine ring also play a significant role. In the development of novel luminogens, the introduction of an electron-donating methyl group onto the pyridine ring of a 2-aminopyridine (B139424) precursor led to increased fluorescence quantum yield in the final product. beilstein-journals.org Conversely, attaching electron-withdrawing groups like bromine or trifluoromethyl resulted in different photophysical properties, including aggregation-induced emission enhancement. beilstein-journals.org While this study focuses on photophysical properties, the principles of how substituents modulate the electronic character of the pyridine ring are directly applicable to its interaction with biological targets.

In another example involving inhibitors of TGF-β1 and activin A signaling, a 2-aryl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine pharmacophore was investigated. nih.gov The introduction of various phenyl or aromatic nitrogen heterocycle substituents at the 2-position of the central pyridine ring led to compounds that inhibited both signaling pathways, with a preference for TGF-β1. nih.gov

| Pyridine Moiety Modification | Activity (IC50) | Reference |

|---|---|---|

| 4-Pyridine (Lead Compound) | 1.4 µM | nih.gov |

| Phenyl | Inactive | nih.gov |

| 2-Pyridine | Inactive | nih.gov |

| 3-Pyridine | 3.5 µM | nih.gov |

Role of Linkers and Bridging Groups in Compound Efficacy

The type of chemical bond in the linker can have a substantial impact. For instance, in the design of luminescent lanthanide complexes, antennae responsible for absorbing light are connected to a metal binding site via linker groups. A study comparing secondary and tertiary amide linkers found that the tertiary amide-linked complexes exhibited significantly improved luminescence and photostability. rsc.org This was attributed to the suppression of undesirable photoinduced electron transfer and back energy transfer processes, an improvement directly resulting from the change in the linker structure. rsc.org This principle can be extrapolated to drug-receptor interactions, where the nature of the linker can prevent or promote conformations that lead to unwanted off-target effects or metabolic instability.

The structure of the linker itself is also a key variable. In a series of Mer and Axl tyrosine kinase inhibitors, a 3-(dimethylamino)pyrrolidin-1-yl group was used as a linker attached to an aniline (B41778) ring. researchgate.net The specific stereochemistry and substitution pattern of this pyrrolidine (B122466) linker were crucial for achieving potent inhibition of the target kinases.

Positional Isomerism and Bioisosteric Substitutions in SAR

Positional isomerism and bioisosteric replacement are powerful strategies in medicinal chemistry to fine-tune the properties of a lead compound. nih.govresearchgate.net These approaches involve changing the attachment points of substituents or replacing entire functional groups with others that have similar physical or chemical properties to enhance activity, selectivity, or pharmacokinetic parameters. nih.gov

The impact of positional isomerism is clearly seen in studies of both the azetidine and pyridine rings. For azetidine derivatives, compounds substituted at the 2-position versus the 3-position show distinct biological profiles as GABA uptake inhibitors. researchgate.netnih.gov Similarly, as noted earlier, moving the nitrogen atom within the pyridine ring from the 4-position to the 3-position retained biological activity, whereas moving it to the 2-position abolished it. nih.gov

Bioisosteric replacement has also been explored effectively. In the development of GABA uptake inhibitors, a tetrazole ring was used as a bioisosteric substitute for a carboxylic acid group on the azetidine scaffold. researchgate.netnih.gov In this particular case, the tetrazole derivatives showed no potency, indicating that while the replacement was sterically and electronically similar, it was not functionally equivalent for this specific target. researchgate.netnih.gov In a separate study, the successful bioisosteric replacement of a carbon atom with a sulfur atom in a different heterocyclic system led to a significant modulation of anti-inflammatory activity, demonstrating the potential of this strategy. nih.gov The replacement of a methylthiopropionate fragment with an ethylthioacetate fragment in that series resulted in a compound with anti-inflammatory activity comparable to the reference drug diclofenac. nih.gov

| Compound Series | Modification | Observation | Reference |

|---|---|---|---|

| Azetidine-based GAT inhibitors | Positional Isomerism (Azetidin-2-yl vs. Azetidin-3-yl) | Different potency and selectivity for GAT-1 vs. GAT-3. | researchgate.netnih.gov |

| Pyridine-based BLM inhibitors | Positional Isomerism (4-pyridyl vs. 2- or 3-pyridyl) | 3-pyridyl retained activity, 2-pyridyl was inactive. | nih.gov |

| Azetidine-based GAT inhibitors | Bioisosteric Replacement (Carboxylic acid vs. Tetrazole) | Tetrazole derivatives were inactive. | researchgate.netnih.gov |

| Triazinoquinazoline derivatives | Bioisosteric Replacement (Carbon vs. Sulfur) | Modulated anti-inflammatory activity significantly. | nih.gov |

Applications in Chemical Biology and Medicinal Chemistry Research

Building Blocks for Complex Heterocyclic Systems

The structural components of 2-(Azetidin-3-yl)pyridin-4-amine—a reactive secondary amine on the azetidine (B1206935) ring, a nucleophilic exocyclic amine, and an aromatic pyridine (B92270) ring—make it an excellent building block for the synthesis of more complex heterocyclic systems. The azetidine moiety, a strained four-membered ring, provides a rigid three-dimensional anchor that can be elaborated into unique spirocyclic and fused ring systems.

The synthesis of related compounds showcases the chemical versatility of this scaffold. The key step often involves a nucleophilic aromatic substitution, where a protected 3-aminoazetidine is reacted with a halogenated aromatic core, such as a 4-chloropyrimidine (B154816). nih.govacs.org This modular approach allows for the rapid generation of diverse compound libraries.

Furthermore, the azetidine ring itself can be constructed through methods like the iodocyclization of homoallyl amines. nih.gov This process yields 2-iodomethyl azetidine derivatives, which are versatile intermediates. The iodine can be readily displaced by various nucleophiles, including primary and secondary amines, to introduce additional diversity and build more complex structures. acs.org Research has demonstrated the successful synthesis of novel spirocyclic systems, such as 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidines], from azetidine-containing precursors. mdpi.com These advanced scaffolds, which combine the rigidity of the azetidine with other heterocyclic motifs, have shown promise in developing new anti-tuberculosis agents. mdpi.com

| Synthetic Step | Description | Reference |

| Nucleophilic Aromatic Substitution | Reaction of a Boc-protected 3-aminoazetidine with a 4-chloropyrimidine core to form the C-N bond. | acs.org |

| Iodocyclization | Cyclization of homoallyl amines using iodine to form 2-iodomethyl azetidine intermediates. | nih.gov |

| Nucleophilic Displacement | Displacement of the iodide from 2-iodomethyl azetidines with various amines to add substituents. | acs.org |

| Spirocycle Formation | Use of an azetidine-containing fragment to construct novel spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] systems. | mdpi.com |

Table 2: Synthetic strategies utilizing the azetidine scaffold to build complex heterocyclic systems.

Scaffolds for Rational Drug Design

A molecular scaffold is the core structure of a molecule upon which various functional groups are appended to create new drug candidates. The this compound structure is an exemplary scaffold for rational drug design due to its combination of desirable properties. The nitrogen-rich heterocycle can participate in multiple non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for binding to biological targets. nih.gov

The rigid azetidine ring introduces a defined three-dimensional geometry, which can enhance binding affinity and selectivity by pre-organizing the attached functional groups into an optimal conformation for receptor interaction. This "escape from flatland" by increasing the fraction of sp³-hybridized atoms is a key strategy in modern drug discovery to improve the drug-like properties of lead compounds. mdpi.com

The 4-aminopyridine (B3432731) portion of the scaffold is a well-established pharmacophore found in numerous kinase inhibitors. nih.gov By modifying the substituents on the azetidine ring or the pyridine ring, medicinal chemists can systematically explore the chemical space around the scaffold. For instance, functional groups can be added to the azetidine nitrogen to interact with specific pockets in a target protein, while the pyridin-4-amine can serve as a crucial hinge-binding motif. The successful optimization of the related 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines from a screening hit into a potent H3R agonist is a clear demonstration of the power of this scaffold in a rational drug design campaign. nih.gov

Design of Peptidomimetics and Non-Natural Amino Acids

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.gov The rigid, conformationally constrained nature of the azetidine ring makes this compound an attractive building block for creating novel peptidomimetics and non-natural amino acids.

The incorporation of constrained structural elements is a proven strategy for controlling the conformation of a peptide backbone or an amino acid side chain. mdpi.com The azetidine ring can serve as a bioisostere for a portion of an amino acid or a peptide bond. For example, similar small, strained rings like oxetanes have been used to replace the hydrolytically labile amide bond in peptides, resulting in "peptidic peptidomimetics" with improved stability and the same hydrogen bond donor/acceptor pattern as the original peptide. acs.org

The this compound structure can be envisioned as a constrained analog of histidine, where the azetidine ring restricts the conformational freedom of the side chain. By incorporating this or similar non-natural amino acids into a peptide sequence, researchers can induce specific secondary structures or orient key pharmacophoric groups in a defined spatial arrangement. This control over conformation is critical for optimizing interactions with a biological target and is a central goal in the design of potent and selective peptide-based therapeutics. Current time information in Bangalore, IN.slideshare.net

Future Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized azetidines and pyridines remains an area of active investigation, with a growing emphasis on efficiency, stereoselectivity, and sustainability. acs.orgnih.gov Future research into the synthesis of 2-(Azetidin-3-yl)pyridin-4-amine and its analogues will likely focus on developing methodologies that are not only high-yielding but also environmentally benign.

Current synthetic strategies for azetidine (B1206935) rings often involve multi-step sequences, such as the reduction of β-lactams (azetidin-2-ones) or various cyclization reactions. acs.org For instance, the reduction of N-substituted azetidin-2-ones using reagents like diborane (B8814927) or LiAlH4 is a common method. acs.org More advanced techniques, such as the Horner-Wadsworth-Emmons reaction to create an exocyclic double bond on the azetidine ring, followed by an aza-Michael addition, provide a versatile route to 3-substituted azetidines. nih.gov

Similarly, the synthesis of substituted pyridines can be achieved through various condensation reactions. nih.gov A key area for future development is the creation of convergent synthetic pathways that allow for the late-stage coupling of pre-functionalized azetidine and pyridine (B92270) fragments, enabling the rapid generation of diverse compound libraries.

Prospective research directions include:

Catalytic C-H Functionalization: Developing methods for the direct and regioselective functionalization of the pyridine ring's C-H bonds, which would streamline the synthesis of analogues. nih.gov

Green Chemistry Approaches: Utilizing solvent-free reaction conditions, such as grinding, or employing biocatalysis to reduce the environmental impact of synthetic processes. nih.gov

Stereoselective Synthesis: Creating enantiomerically pure versions of this compound through asymmetric catalysis or the use of chiral building blocks to investigate the stereochemical requirements for biological activity. acs.orgresearchgate.net

Flow Chemistry: Implementing continuous flow processing for key synthetic steps, which can improve reaction control, reduce reaction times, and simplify scale-up. researchgate.net

| Synthetic Strategy | Description | Potential Advantage | Reference |

| Reduction of Azetidin-2-ones | Reduction of the β-lactam ring to the corresponding azetidine using reducing agents like LiAlH4. | Access to azetidines from readily available β-lactam precursors. | acs.org |

| Aza-Michael Addition | Addition of NH-heterocycles to azetidine precursors containing a Michael acceptor. | High efficiency and modularity for creating substituted azetidines. | nih.gov |

| Condensation Reactions | Construction of the pyridine ring via condensation of components like α,β-unsaturated aldehydes and amines. | A fundamental and versatile method for synthesizing a wide range of pyridine derivatives. | nih.gov |

| Aza-Diels-Alder Reaction | Cycloaddition reaction to form the pyridine ring system. | Provides access to complex, fused pyridine structures. | nih.gov |

Deeper Mechanistic Understanding of Biological Interactions

While the azetidine-pyridine scaffold is recognized for its potential, a profound understanding of how these molecules interact with biological targets at a molecular level is crucial for rational drug design. Future research must move beyond preliminary activity screening to detailed mechanistic studies. This involves identifying specific protein targets and elucidating the precise binding modes and kinetics.

For example, different classes of pyridine derivatives have been identified as inhibitors of key enzymes like phosphodiesterases (PDEs) and epidermal growth factor receptor (EGFR), while certain azetidine-containing molecules act as histamine (B1213489) H3 receptor agonists or inhibit mycobacterial mycolate assembly. nih.govnih.govacs.orgnih.gov For a molecule like this compound, it is essential to determine which, if any, of these or other pathways it modulates.

Future mechanistic research should prioritize:

Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and genetic screening to identify the specific cellular proteins that bind to this compound and its derivatives.

Biophysical Interaction Analysis: Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (KD), kinetics (kon/koff), and the thermodynamic drivers of the interaction.

Structural Biology: Obtaining high-resolution crystal structures or cryo-EM maps of the compound bound to its target protein to visualize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding specificity and potency.

Molecular Dynamics Simulations: Performing computational simulations to understand the dynamic behavior of the ligand-protein complex, predict the impact of structural modifications, and clarify the mechanism of action. nih.gov

Expansion of Structure-Activity Relationship Databases

A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic potential of the this compound scaffold. Building a comprehensive SAR database will enable researchers to correlate specific structural modifications with changes in biological activity, selectivity, and pharmacokinetic properties.

Initial studies on related scaffolds provide a roadmap for this exploration. For instance, research on pyridine derivatives has shown that the position and nature of substituents, such as methoxy (B1213986), hydroxyl, or amino groups, can significantly enhance antiproliferative activity. nih.govmdpi.com Conversely, the addition of bulky groups or halogens can sometimes be detrimental. mdpi.com In the case of antimycobacterial azetidines, modifications to both the amine substituent and the aromatic ring have been shown to modulate potency. nih.gov

Future SAR studies should systematically investigate:

Substitution on the Pyridine Ring: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, halogens, alkyl groups) at the available positions (C-3, C-5, C-6) of the pyridine ring to probe their effect on activity and selectivity.

Modification of the Azetidine Ring: Synthesizing analogues with substituents on the azetidine nitrogen and at the C-2 position to explore how these changes impact binding and physical properties.

Alteration of the Linker: Investigating the effect of the direct connection between the azetidine C-3 and pyridine C-2 positions, and potentially exploring isomers where the azetidine is connected at a different position on the pyridine ring.

Bioisosteric Replacement: Replacing the pyridine or azetidine rings with other heterocyclic systems to understand the importance of these specific rings for the observed biological effects.

| SAR Focus Area | Example Modification | Rationale | Key Finding from Related Scaffolds | Reference |

| Pyridine Substitution | Add -OH or -NH2 groups | Enhance hydrogen bonding potential | Presence of -OH, -C=O, and -NH2 groups can increase antiproliferative activity. | nih.govmdpi.com |

| Pyridine Substitution | Add Halogens | Modulate electronics and lipophilicity | Can sometimes lead to lower biological activity. | mdpi.com |

| Azetidine N-Substitution | Add alkyl or aryl groups | Explore new interaction vectors and tune solubility | The nature of the amine substituent can significantly impact antimycobacterial potency. | nih.gov |

| Aromatic Ring Substitution | Add electron-withdrawing groups | Alter electronic properties of the scaffold | Electron-withdrawing groups on an attached phenyl ring can retain or improve antimycobacterial activity. | nih.gov |

Exploration of New Therapeutic Areas for Azetidine-Pyridine Scaffolds

The diverse biological activities reported for individual azetidine and pyridine derivatives suggest that hybrid scaffolds like this compound could have applications across a wide range of diseases. researchgate.netnih.gov Future research should aim to screen this scaffold and its derivatives broadly to uncover novel therapeutic opportunities.

Known therapeutic applications for related structures provide a logical starting point for this exploration:

Oncology: Pyridine derivatives are widely studied for their antiproliferative and antitumor effects, acting through various mechanisms including the inhibition of kinases and phosphodiesterases. nih.govnih.govmdpi.comnih.gov The this compound scaffold represents a novel framework for developing new anticancer agents.

Infectious Diseases: Azetidine and pyridine compounds have demonstrated potent activity against various pathogens, including multidrug-resistant Mycobacterium tuberculosis and other bacteria. nih.govnih.govnih.govmdpi.com There is significant potential to develop new anti-infective agents from this scaffold.

Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the azetidine ring is a desirable feature for CNS-targeted drugs. researchgate.netnih.gov Indeed, azetidine-containing compounds have been developed as histamine H3 receptor agonists with CNS activity, suggesting potential applications in neurological and psychiatric disorders. acs.org

Inflammatory Diseases: Janus kinase (JAK) inhibitors, some of which incorporate related heterocyclic structures, are being investigated for inflammatory conditions like asthma and rheumatoid arthritis. researchgate.net This opens the possibility of exploring the azetidine-pyridine scaffold for novel anti-inflammatory agents.

Future exploratory screening should be conducted in disease models relevant to oncology, infectious diseases, CNS disorders, and inflammation to fully map the therapeutic landscape of this promising chemical scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-(Azetidin-3-yl)pyridin-4-amine, and what reaction conditions optimize yield?

Answer: The synthesis of azetidine-pyridine hybrids typically involves nucleophilic substitution or cross-coupling reactions. A common method includes:

- Step 1: Functionalization of pyridine at the 4-position with an amine group. For example, reacting 4-chloropyridine with ammonia under high-pressure conditions to yield 4-aminopyridine .

- Step 2: Introduction of the azetidine ring via alkylation or ring-closing metathesis. For instance, reacting 4-aminopyridine with 3-azetidinyl precursors (e.g., azetidine-3-carboxylic acid derivatives) in the presence of a coupling agent like EDCI/HOBt .

Key Reaction Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Solvent | DMF or DMSO |

| Catalyst | Palladium (for coupling) |

| Reaction Time | 12–24 hours |

Yield Optimization: Use anhydrous conditions and inert gas purging to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles.

- Ventilation: Use fume hoods due to potential amine volatility .

- Spill Management: Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during the functionalization of the pyridine ring?

Answer: Regioselectivity in pyridine derivatives is influenced by:

- Directing Groups: Electron-donating groups (e.g., -NH₂ at C4) direct electrophilic substitution to C2/C6 positions. Computational modeling (DFT) predicts reactive sites .

- Catalytic Systems: Pd-catalyzed C-H activation selectively modifies C3/C5 positions. For example, using Pd(OAc)₂ with ligands like XPhos .

Case Study: Substitution at C4 of pyridine was achieved with 85% yield using Pd/PCy₃ catalysts .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

- Enzyme Inhibition Assays:

- Cellular Uptake Studies: Fluorescent tagging (e.g., FITC conjugation) tracks intracellular distribution in HeLa cells .

- Molecular Docking: AutoDock Vina predicts binding affinity to targets like LOX-1 (∆G = -9.2 kcal/mol) .

Q. How should researchers resolve contradictions in spectroscopic data for azetidine-pyridine hybrids?

Answer: Contradictions (e.g., unexpected ¹H NMR splitting) arise from:

Q. What strategies enhance the stability of this compound in aqueous solutions?

Answer:

Q. How can computational chemistry guide the design of novel analogs with improved pharmacokinetic properties?

Answer:

- ADMET Prediction: SwissADME estimates logP (1.5–2.5) and BBB permeability for CNS-targeted analogs .

- QSAR Models: Correlate substituent electronegativity with IC₅₀ values (R² = 0.89 in LOX inhibition) .

- Molecular Dynamics: Simulate binding persistence (e.g., >50 ns trajectories for stable protein-ligand interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.